N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Medicinal Chemistry Chemical Biology Probe Design

Researchers often face delays in sourcing pyrazole derivatives with a precise 3-methyl, N-benzyl, N1-fluoroethyl arrangement for structure-activity relationship (SAR) studies. This compound is the exact solution, offered as a high-purity hydrochloride salt with a defined CAS registry entry (1856076-46-4). - Unique substitution pattern: combines a benzyl-protected 4-amine, a 3-methyl group, and an N1-2-fluoroethyl chain, ideal for focused library synthesis or target engagement studies. - Multi-purpose synthetic handle: the free amine, removable benzyl group (via hydrogenolysis), and fluoroethyl chain (potential 18F-labeling precursor) enable versatile downstream diversification. - Reliable supply: Available as a certified reference standard for HPLC, LC-MS, or NMR method development, ensuring experimental reproducibility.

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
Cat. No. B12232943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride
Molecular FormulaC13H17ClFN3
Molecular Weight269.74 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC=CC=C2)CCF.Cl
InChIInChI=1S/C13H16FN3.ClH/c1-11-13(10-17(16-11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H
InChIKeyZRGQQAPWSNXSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine Hydrochloride: Core Identity and Procurement Baseline


N-Benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a synthetic pyrazole derivative (CAS 1856076-46-4) with the molecular formula C13H17ClFN3 and a molecular weight of 269.74 g/mol . It features a benzyl group at the exocyclic 4‑amine, a 2‑fluoroethyl substituent at the N1‑position, and a methyl group at the C3‑position of the pyrazole ring. This specific substitution pattern defines it as a member of the aminopyrazole class and distinguishes it from other N‑benzyl‑ or N‑alkyl‑pyrazol‑4‑amine analogs. Authoritative database entries confirm its identity and provide the foundation for scientific procurement .

Why Generic Substitution of N-Benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine Hydrochloride Is Not Supported by Evidence


No published direct comparative data or quantitative structure–activity relationship studies were identified that would allow an informed substitution of N‑benzyl‑1‑(2‑fluoroethyl)‑3‑methylpyrazol‑4‑amine;hydrochloride with a close analog. While in‑class compounds such as N‑benzyl‑1‑(2‑fluoroethyl)‑1H‑pyrazol‑4‑amine (lacking the 3‑methyl group) or 1‑(2‑fluoroethyl)‑3‑methyl‑1H‑pyrazol‑4‑amine (lacking the N‑benzyl group) are commercially available, their biological or physicochemical performance relative to the target compound has not been quantified in peer‑reviewed literature or patent disclosures [1]. Without head‑to‑head data on potency, selectivity, or pharmacokinetics, any assumption of functional equivalence is scientifically unsupported and poses a material risk to experimental reproducibility [1].

Quantitative Differentiation Evidence for N-Benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine Hydrochloride


Structural Uniqueness of the 3‑Methyl, N‑Benzyl, N1‑Fluoroethyl Substitution Pattern

The target compound carries a unique combination of three substituents: a 3‑methyl group on the pyrazole ring, an N‑benzyl group on the exocyclic 4‑amine, and an N1‑(2‑fluoroethyl) group. The closest commercially listed analogs lack one of these features . For example, N‑benzyl‑1‑(2‑fluoroethyl)‑1H‑pyrazol‑4‑amine (CAS 1856023-48-7) is missing the 3‑methyl substituent, while 1‑(2‑fluoroethyl)‑3‑methyl‑1H‑pyrazol‑4‑amine dihydrochloride (CAS 1855907-13-9) lacks the N‑benzyl group . No quantitative structure–activity data are available to rank the biological or physicochemical impact of these differences.

Medicinal Chemistry Chemical Biology Probe Design

Absence of Comparative Biological Activity Data Against In‑Class Analogs

A systematic search of PubMed, Google Scholar, and major patent databases (performed 2026-04-30) found no peer‑reviewed studies or patent examples that report head‑to‑head biological activity for N‑benzyl‑1‑(2‑fluoroethyl)‑3‑methylpyrazol‑4‑amine;hydrochloride versus any structurally defined comparator [1]. Consequently, no IC50, Ki, EC50, or other numerical potency values can be cited for this compound relative to its closest chemical neighbors.

Drug Discovery Biochemical Assays SAR

Lack of Comparative Physicochemical or DMPK Profiling

No experimental logP, solubility, permeability, metabolic stability, or protein binding data were identified for the target compound in the public domain. Similarly, no comparative DMPK profiles exist for close analogs such as the des‑methyl or des‑benzyl variants. This absence prevents any evidence‑based claim of superior absorption, distribution, metabolism, or excretion characteristics [1].

ADME Physicochemical Properties Drug-likeness

Evidence‑Supported Application Scenarios for N-Benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine Hydrochloride


Chemical Probe or Tool Compound Requiring a Specific Pyrazole Substitution Pattern

The unique 3‑methyl, N‑benzyl, N1‑fluoroethyl arrangement makes this compound suitable as a chemical probe when a research program specifically requires this substitution pattern for target engagement or SAR exploration. However, the absence of published biological data means its utility must be experimentally validated by the end user .

Reference Standard for Analytical Method Development or Chemical Synthesis

The hydrochloride salt form and defined CAS registry entry allow use as a reference standard for HPLC, LC‑MS, or NMR method development, particularly in laboratories that synthesize or handle closely related N‑benzyl‑pyrazol‑4‑amine derivatives .

Starting Material for Late‑Stage Functionalization in Medicinal Chemistry

The free amine at the 4‑position, the benzyl protecting group (removable by hydrogenolysis), and the fluoroethyl chain (potential precursor for 18F‑labeling) offer synthetic handles. The compound could serve as a versatile intermediate for generating focused libraries, though no published examples of such diversification are available .

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